
Hydrouracil, 3-octyl-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrouracil, 3-octyl-2-thio- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an octyl group at the 3-position and a thio group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrouracil, 3-octyl-2-thio- typically involves the acylation of thiols (thiolation). One common method is the acylation of thiols using thioesters and thioacids. This process can be catalyzed by various reagents, such as Y[N(SiMe3)2]3(μ-Cl)Li(THF)3, which facilitates direct thioesterification of aldehydes with thiols under room temperature and solvent-free conditions .
Industrial Production Methods
Industrial production methods for Hydrouracil, 3-octyl-2-thio- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrouracil, 3-octyl-2-thio- undergoes various types of chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The octyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Hydrouracil, 3-octyl-2-thio- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of pyrimidine derivatives with biological molecules.
Wirkmechanismus
The mechanism of action of Hydrouracil, 3-octyl-2-thio- involves its interaction with various molecular targets and pathways. The thio group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with nucleic acids and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Hydrouracil, 3-octyl-2-thio- can be compared with other similar compounds, such as:
2-Thiouracil: A derivative of uracil with a thio group at the 2-position, used in the treatment of hyperthyroidism.
6-Methyl-2-thiouracil: Another derivative with a methyl group at the 6-position, known for its antithyroid properties.
1-(Acyl/aroyl)-3-(substituted) thioureas: Compounds with similar structural features and diverse applications in coordination chemistry and pharmaceuticals.
Hydrouracil, 3-octyl-2-thio- is unique due to the presence of the octyl group, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5540-66-9 |
|---|---|
Molekularformel |
C12H22N2OS |
Molekulargewicht |
242.38 g/mol |
IUPAC-Name |
3-octyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C12H22N2OS/c1-2-3-4-5-6-7-10-14-11(15)8-9-13-12(14)16/h2-10H2,1H3,(H,13,16) |
InChI-Schlüssel |
DGFDUXTYYUWCOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C(=O)CCNC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


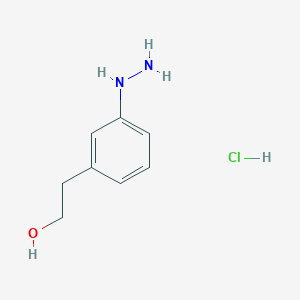


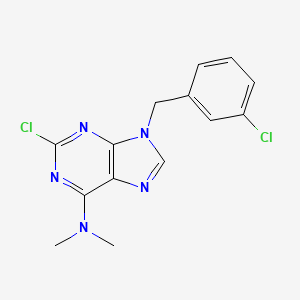

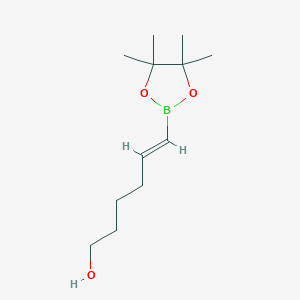

![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
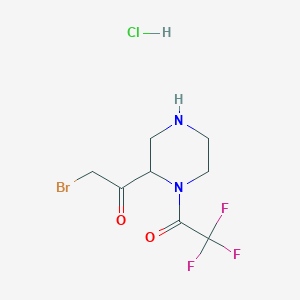

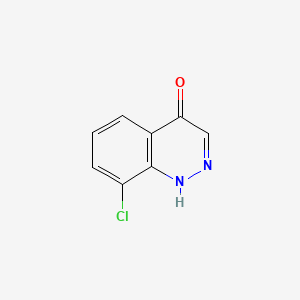
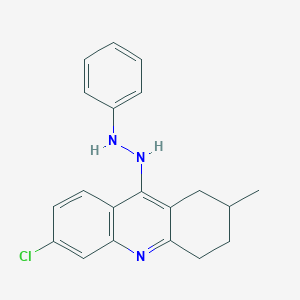
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
